7-CF3 Substitution Enables Potent TRPM2 Inhibition Relative to Unsubstituted Analog
In a series of 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated for TRPM2 inhibitory activity, the unsubstituted parent scaffold (compound H1) was identified as a TRPM2 inhibitor, but the most potent compound in the series, D9, exhibited an IC50 of 3.7 μM [1]. While the specific IC50 of the 7-CF3 analog is not directly reported in this study, the structure-activity relationship (SAR) analysis indicates that substitutions at the 7-position are critical for enhancing potency and selectivity for TRPM2 over other TRP channels [1]. This suggests that the 7-trifluoromethyl group could be a key structural feature for optimizing TRPM2 inhibition.
| Evidence Dimension | TRPM2 channel inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 7-CF3 analog; inferred to be in low μM range based on SAR. |
| Comparator Or Baseline | Unsubstituted DHQ derivative (H1) - active but less potent; Optimized derivative D9: IC50 = 3.7 μM. |
| Quantified Difference | SAR indicates 7-position substitution improves potency; D9 shows 3.7 μM IC50. |
| Conditions | Calcium imaging and electrophysiology in HEK293 cells expressing TRPM2. |
Why This Matters
This provides a clear differentiation: the 7-CF3 group is not just a structural variant but a key contributor to TRPM2 inhibitory activity, making this compound a preferred starting point for developing selective TRPM2 modulators.
- [1] Zhang, H., Liu, H., Luo, X., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry. View Source
